molecular formula C9H6Cl2N2O2 B1403703 Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1125592-35-9

Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B1403703
CAS RN: 1125592-35-9
M. Wt: 245.06 g/mol
InChI Key: ATYBAVIVPHNQMM-UHFFFAOYSA-N
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Description

“Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound with the CAS Number: 1125592-35-9 . It has a molecular weight of 245.06 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Building Block Function

  • Versatile Building Block : Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block in synthetic chemistry. It facilitates the synthesis of 4-substituted 7-azaindole derivatives, showcasing its utility in creating structurally diverse compounds (Figueroa‐Pérez et al., 2006).

  • Antibacterial Activity : Some derivatives synthesized from compounds related to this compound, such as 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, have shown in vitro antibacterial activity, highlighting potential medicinal applications (Toja et al., 1986).

  • Synthesis of Derivatives : The compound facilitates the synthesis of various derivatives, such as N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine, indicating its role in the development of novel chemical entities (Zinchenko et al., 2018).

Applications in Organic Chemistry

  • Synthesis of Tetrahydropyridines : It's used in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, demonstrating its importance in producing structurally complex molecules (Nechayev et al., 2013).

  • Role in Cascade Reactions : This compound is key in cascade reactions involving primary amine, 2-butynedioate, and propargylic alcohol, leading to the formation of 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones. This highlights its role in complex organic reactions (Yin et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Future Directions

While specific future directions for “Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” are not available in the retrieved data, research into pyrrolo[2,3-b]pyridine derivatives is ongoing due to their potential therapeutic applications . Further studies could focus on optimizing the synthesis of these compounds and exploring their biological activities.

properties

IUPAC Name

methyl 4,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBAVIVPHNQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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